molecular formula C14H15NO6 B11474644 4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid

4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid

Cat. No.: B11474644
M. Wt: 293.27 g/mol
InChI Key: DSFVKIUHMVTNOT-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid is an organic compound with the molecular formula C14H15NO6 It consists of a cyclohexane ring substituted with a nitrophenyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid can be achieved through the Friedel-Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid. This reaction is typically catalyzed by aluminum chloride and involves the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of Friedel-Crafts alkylation and subsequent purification steps, such as recrystallization or chromatography, would likely be employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-(4-Aminophenyl)cyclohexane-1,2-dicarboxylic acid.

    Reduction: 4-(4-Nitrophenyl)cyclohexane-1,2-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The nitrophenyl group can also participate in various molecular interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a nitrophenyl group and two carboxylic acid groups, which confer distinct chemical and biological properties. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

4-(4-nitrophenyl)cyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C14H15NO6/c16-13(17)11-6-3-9(7-12(11)14(18)19)8-1-4-10(5-2-8)15(20)21/h1-2,4-5,9,11-12H,3,6-7H2,(H,16,17)(H,18,19)

InChI Key

DSFVKIUHMVTNOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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